Cas no 853331-52-9 (2-Chloro-3-methoxybenzonitrile)

2-Chloro-3-methoxybenzonitrile is a substituted benzonitrile derivative featuring both chloro and methoxy functional groups on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitrile group and the strategically positioned substituents enhance its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound’s stability under standard conditions ensures reliable handling and storage, while its compatibility with various reaction conditions underscores its utility in complex molecular transformations.
2-Chloro-3-methoxybenzonitrile structure
853331-52-9 structure
Product Name:2-Chloro-3-methoxybenzonitrile
CAS No:853331-52-9
MF:C8H6ClNO
MW:167.592340946198
MDL:MFCD07784400
CID:717196
PubChem ID:24884326
Update Time:2025-06-12

2-Chloro-3-methoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,2-chloro-3-methoxy-
    • 2-chloro-3-methoxybenzonitrile
    • QZCKPEQQNFBXHZ-UHFFFAOYSA-N
    • 2-Chloro-3-methoxybenzonitrile (ACI)
    • GEO-04562
    • 853331-52-9
    • D73316
    • 2-Chloro-3-methoxybenzonitrile, 97%
    • DTXSID40584733
    • MFCD07784400
    • AS-60341
    • SY129842
    • DB-302962
    • CS-0063937
    • SCHEMBL2336325
    • AKOS023428908
    • 2-Chloro-3-methoxybenzonitrile
    • MDL: MFCD07784400
    • Inchi: 1S/C8H6ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
    • InChI Key: QZCKPEQQNFBXHZ-UHFFFAOYSA-N
    • SMILES: N#CC1C(Cl)=C(OC)C=CC=1

Computed Properties

  • Exact Mass: 167.0137915g/mol
  • Monoisotopic Mass: 167.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.25
  • Melting Point: 92-96 °C
  • Boiling Point: 264.2°C at 760 mmHg
  • Flash Point: 113.6°C
  • Refractive Index: 1.548

2-Chloro-3-methoxybenzonitrile Security Information

2-Chloro-3-methoxybenzonitrile Pricemore >>

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2-Chloro-3-methoxybenzonitrile Related Literature

Additional information on 2-Chloro-3-methoxybenzonitrile

Comprehensive Overview of 2-Chloro-3-methoxybenzonitrile (CAS No. 853331-52-9): Properties, Applications, and Industry Insights

2-Chloro-3-methoxybenzonitrile (CAS No. 853331-52-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated benzonitrile derivative features a unique molecular structure, combining a methoxy group and a nitrile functionality, which makes it a valuable intermediate in synthetic chemistry. Its high purity grade and thermal stability have positioned it as a critical component in the development of advanced materials and bioactive molecules.

In recent years, the demand for halogenated aromatic compounds like 2-Chloro-3-methoxybenzonitrile has surged due to their versatility in cross-coupling reactions and catalysis. Researchers frequently explore its role in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in drug discovery. The compound's electron-withdrawing properties also make it suitable for designing fluorescence probes and organic semiconductors, aligning with the growing interest in green chemistry and sustainable synthesis.

From an industrial perspective, 853331-52-9 is often discussed in forums focusing on high-value chemical intermediates. Its synthesis typically involves palladium-catalyzed cyanation or nucleophilic substitution of precursor halides. Manufacturers emphasize low byproduct formation and scalable production methods, addressing the pharmaceutical industry's need for cost-effective APIs (Active Pharmaceutical Ingredients). Analytical techniques such as HPLC and GC-MS are employed to ensure compliance with ICH guidelines for impurities.

Environmental and regulatory considerations are increasingly shaping the discourse around 2-Chloro-3-methoxybenzonitrile. The compound's biodegradability profile and eco-friendly alternatives are hot topics in ESG (Environmental, Social, and Governance)-driven research. Innovations like microwave-assisted synthesis and flow chemistry are being explored to minimize waste and energy consumption, resonating with global trends toward carbon-neutral manufacturing.

For researchers sourcing CAS No. 853331-52-9, key questions often revolve around its storage conditions (recommended: inert atmosphere, -20°C), solubility (notable in DMSO and acetone), and handling precautions. Suppliers frequently highlight its batch-to-batch consistency and provide COA (Certificate of Analysis) documentation to meet stringent quality control standards. These factors are critical for laboratories engaged in high-throughput screening or medicinal chemistry projects.

Emerging applications of 2-Chloro-3-methoxybenzonitrile include its use in covalent organic frameworks (COFs) and photocatalysts, reflecting interdisciplinary advancements. Patent analyses reveal its incorporation in OLED materials and herbicide formulations, underscoring its cross-sector relevance. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound's role in optimizing bioavailability and target selectivity continues to expand.

In summary, 2-Chloro-3-methoxybenzonitrile (CAS No. 853331-52-9) exemplifies the intersection of innovative chemistry and industrial utility. Its adaptability across drug development, material science, and catalysis ensures its prominence in peer-reviewed literature and commercial pipelines alike. Future research will likely focus on atom-economical routes and AI-driven molecular design to further unlock its potential.

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